2-Bromoazulene

描述

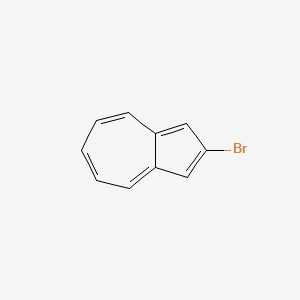

2-Bromoazulene is an aromatic hydrocarbon derivative of azulene, characterized by a fused five- and seven-membered ring structure. The compound has a molecular formula of C₁₀H₇Br and is known for its unique blue color, which is a result of its electronic structure.

准备方法

The synthesis of 2-Bromoazulene typically involves electrophilic bromination of azulene. One common method is the reaction of azulene with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .

化学反应分析

2-Bromoazulene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its parent compound, azulene, can undergo such reactions under appropriate conditions.

The major products formed from these reactions depend on the reagents and conditions used. For instance, cross-coupling reactions typically yield biaryl derivatives, while substitution reactions can produce a variety of functionalized azulenes .

科学研究应用

Applications in Organic Electronics

One of the most promising applications of 2-bromoazulene is in the field of organic electronics. Its unique electronic properties make it suitable for use as a building block in organic semiconductors and photovoltaic devices. Recent studies have shown that this compound can be utilized to synthesize:

- Biazulene Diimides : These compounds demonstrate excellent charge transport properties and are being explored for use in organic field-effect transistors (OFETs) and organic solar cells .

- Polymer Blends : Incorporating this compound into polymer matrices can enhance the optical and electronic properties of the resulting materials, making them suitable for applications in light-emitting diodes (LEDs) and sensors .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as an anti-inflammatory agent. Research indicates that azulene derivatives can modulate immune responses by influencing cytokine production in macrophages. For example:

- Immunomodulatory Effects : Studies have demonstrated that 5,6-bromoazulene stimulates macrophages to produce pro-inflammatory cytokines such as TNF-α and IL-6. This property suggests potential therapeutic applications in treating inflammatory diseases .

- Anticancer Activity : Azulene derivatives have been explored for their inhibitory effects on tyrosine kinase receptors, particularly FLT-3, which is implicated in leukemia development. The modification of azulenes has led to the identification of compounds with promising anticancer activity .

Material Science

In material science, this compound's ability to undergo various chemical transformations makes it a valuable precursor for synthesizing novel materials with specific properties:

- Liquid Crystalline Materials : Research has shown that azulene derivatives can exhibit liquid crystalline behavior, which is beneficial for display technologies and smart materials .

- Nanomaterials : The functionalization of this compound allows for the creation of nanostructured materials with enhanced mechanical and thermal properties, suitable for use in advanced composites .

Summary Table of Applications

Case Studies

- Organic Photovoltaics : A study demonstrated that incorporating this compound into polymer blends improved the efficiency of organic solar cells due to its favorable electronic properties.

- Anti-inflammatory Research : A laboratory analysis showed that 5,6-bromoazulene effectively stimulated macrophage activity without significantly affecting cell viability, indicating its potential as a therapeutic agent against inflammatory diseases.

- Nanostructured Materials Development : Researchers successfully synthesized nanostructured composites using functionalized azulenes, which exhibited superior mechanical strength compared to traditional materials.

作用机制

The mechanism by which 2-Bromoazulene and its derivatives exert their effects involves interactions with molecular targets such as enzymes and receptors. For example, its anti-inflammatory activity is linked to the inhibition of pro-inflammatory cytokine production, while its anti-cancer effects are associated with the induction of apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific derivative and application.

相似化合物的比较

2-Bromoazulene can be compared with other azulene derivatives, such as:

Guaiazulene: Another azulene derivative known for its anti-inflammatory properties and use in cosmetics.

Chamazulene: Found in chamomile, it has similar anti-inflammatory and medicinal properties.

What sets this compound apart is its enhanced reactivity due to the presence of the bromine atom, making it a versatile intermediate for further chemical modifications and applications .

Conclusion

This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable building block for the synthesis of functional materials and bioactive compounds

生物活性

2-Bromoazulene is a derivative of azulene, a bicyclic compound known for its unique electronic properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Azulene Derivatives

Azulene derivatives, including this compound, have garnered attention due to their diverse biological activities. They exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in medicinal chemistry. The presence of bromine in this compound enhances its reactivity and biological profile compared to other azulene derivatives.

Antimicrobial Activity

Research has demonstrated that azulene derivatives possess significant antimicrobial properties. A study highlighted that compounds with azulene moieties showed inhibition against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida parapsilosis . Specifically, this compound has been evaluated for its effectiveness against these microorganisms.

| Compound | Activity | MIC (mg/mL) |

|---|---|---|

| This compound | Antibacterial | 0.156 - 0.312 |

| Azulene Chalcones | Antifungal | 0.156 - 0.312 |

Anti-Cancer Properties

This compound has shown promising anti-cancer activity in various studies. It exerts an anti-proliferative effect on breast and prostate cancer cells, indicating its potential as an anticancer agent . The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell growth and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with cellular components and modulate biochemical pathways. The compound's unique structure allows it to act as a reactive oxygen species (ROS) probe, which is crucial in bioimaging and understanding oxidative stress in cells .

Case Studies

- Anti-Inflammatory Activity : A study on brominated azulenes indicated that they possess anti-inflammatory properties, which could be leveraged in treating conditions like arthritis or other inflammatory diseases .

- Bioimaging Applications : Azulene derivatives have been utilized as fluorescent probes in bioimaging due to their high selectivity for peroxynitrite and low cytotoxicity. This capability makes them suitable for tracking oxidative stress in live cells .

常见问题

Basic Research Questions

Q. How can 2-bromoazulene be synthesized with controlled regioselectivity, and what experimental parameters influence its stability during purification?

Methodological Answer:

- Synthesis : Utilize Friedel-Crafts alkylation with AlCl₃ as a catalyst in dichloromethane at 0°C, as demonstrated in the reaction of this compound with ethylene oxide .

- Regioselectivity : Position 2 of azulene is activated for electrophilic substitution due to its electron-rich nature, but competing reactions (e.g., decomposition) may occur. Monitor reaction time and stoichiometry to minimize byproducts.

- Stability : Avoid prolonged exposure to polar solvents post-synthesis. Use inert atmospheres and low-temperature storage to prevent decomposition of reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data inconsistencies be resolved?

Methodological Answer:

- Characterization : Combine ¹H/¹³C NMR to confirm substitution patterns and UV-Vis spectroscopy to track conjugation changes. Mass spectrometry (HRMS) is critical for verifying molecular weight, especially for unstable intermediates .

- Data Contradictions : Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shift prediction) and replicate experiments under varying conditions (e.g., solvent, temperature) to isolate artifacts .

Q. What are the ethical considerations when handling this compound in laboratory settings?

Methodological Answer:

- Safety Protocols : Follow institutional guidelines for hazardous reagents (e.g., AlCl₃, brominated compounds). Document waste disposal procedures and ensure proper ventilation during synthesis .

- Data Integrity : Avoid selective reporting of spectral data; disclose all observed byproducts and failed reactions to prevent publication bias .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound under cross-coupling conditions (e.g., Stille vs. Suzuki reactions)?

Methodological Answer:

- Contradiction Analysis : Compare reaction outcomes using kinetic studies (e.g., monitoring intermediates via in-situ IR) and steric/electronic parameter calculations (e.g., Hammett plots). For example, this compound’s reactivity in Pd-catalyzed Stille reactions may differ due to steric hindrance at position 2 versus electronic effects in Suzuki couplings .

- Experimental Design : Systematically vary ligands (e.g., PPh₃ vs. bulky phosphines) and bases to isolate factors influencing catalytic efficiency .

Q. What computational strategies can predict the electronic effects of this compound in supramolecular systems, and how do these align with experimental data?

Methodological Answer:

- Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental redox potentials (cyclic voltammetry) and UV-Vis absorption bands .

- Validation : Perform sensitivity analyses by adjusting substituent parameters (e.g., bromine’s electronegativity) to assess their impact on charge distribution .

Q. How can comparative studies address discrepancies in the catalytic activity of this compound derivatives versus other azulene analogs?

Methodological Answer:

- Comparative Framework : Design experiments using identical conditions (solvent, catalyst loading) for this compound and non-halogenated azulenes. Quantify differences in reaction rates (e.g., via GC-MS) and correlate with Hammett σ values or NBO analysis .

- Data Interpretation : Apply multivariate statistical analysis (e.g., PCA) to disentangle electronic vs. steric contributions to reactivity .

Q. Data Contradiction & Synthesis Challenges

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Replication : Test solubility in rigorously dried solvents (e.g., THF, DCM, hexane) under inert atmospheres. Use dynamic light scattering (DLS) to detect aggregation, which may falsely indicate insolubility .

- Documentation : Publish full experimental details (e.g., solvent purity, temperature gradients) to enable cross-study comparisons .

Q. What strategies mitigate decomposition of this compound derivatives during chromatographic purification?

Methodological Answer:

- Chromatography : Use deactivated alumina or silica and elute with nonpolar solvents (e.g., CCl₄) to minimize interaction with acidic sites. For oxygen-sensitive compounds, employ flash chromatography under nitrogen .

- Alternative Methods : Explore sublimation or recrystallization in nonprotic solvents (e.g., CHCl₃/hexane) to bypass column-based purification .

属性

IUPAC Name |

2-bromoazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMXMWPTFILDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461933 | |

| Record name | 2-bromoazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58312-57-5 | |

| Record name | 2-bromoazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。